2,3-Dimethyl-2H-indazole-5-carboxylic acid

Medicinal chemistry Drug design Physicochemical properties

2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS 1234615-82-7) delivers a regiospecific N2,C3-dimethylindazole scaffold that eliminates the documented challenge of N2-selective alkylation. Its computed XLogP3 (1.5) and TPSA (55.1 Ų) achieve an optimal permeability–specificity balance for ATP-competitive kinase inhibitor programs (VEGFR, PDGFR, CDK, CHK-1). The C5 carboxylic acid enables rapid parallel library synthesis via standard HATU/EDC coupling. Supplied at ≥97% purity with full analytical documentation (HNMR, HPLC, COA) to support reproducible preclinical research and regulatory documentation.

Molecular Formula C10H10N2O2
Molecular Weight 190.20
CAS No. 1234615-82-7
Cat. No. B3046362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2H-indazole-5-carboxylic acid
CAS1234615-82-7
Molecular FormulaC10H10N2O2
Molecular Weight190.20
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1C)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14)3-4-9(8)11-12(6)2/h3-5H,1-2H3,(H,13,14)
InChIKeySCRFWXTZHPULSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2H-indazole-5-carboxylic Acid (CAS 1234615-82-7): Procurement-Ready Heterocyclic Scaffold for Medicinal Chemistry and Kinase-Targeted Library Synthesis


2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS 1234615-82-7) is a disubstituted indazole-5-carboxylic acid derivative characterized by a fused benzene-pyrazole bicyclic core bearing methyl groups at the N2 and C3 positions and a carboxylic acid moiety at C5 [1]. With a molecular weight of 190.20 g/mol and the molecular formula C₁₀H₁₀N₂O₂ [1], this compound exhibits computed physicochemical properties including an XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 55.1 Ų [2]. The compound is commercially available from multiple established vendors in research-grade quantities with purity specifications ranging from 95% to 98% , positioning it as an accessible building block for medicinal chemistry programs targeting protein kinase inhibition and other therapeutic areas where indazole-based scaffolds are prevalent .

Why Generic Indazole-5-carboxylic Acid Analogs Cannot Substitute for 2,3-Dimethyl-2H-indazole-5-carboxylic Acid (CAS 1234615-82-7) in Structure-Activity Optimization


The indazole-5-carboxylic acid scaffold serves as a privileged pharmacophore in kinase inhibitor development; however, the precise regiospecific methylation pattern of 2,3-dimethyl-2H-indazole-5-carboxylic acid at both the N2 and C3 positions fundamentally alters its molecular recognition properties relative to mono-methylated, unsubstituted, or N1-substituted analogs [1]. The presence of dual methyl groups at these positions constrains the conformational flexibility of the heterocyclic core and modifies both the hydrogen-bonding capacity and lipophilicity profile compared to 2-methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4, MW 176.18 g/mol, XLogP3 ~1.1-1.3) or 3-methyl-1H-indazole-5-carboxylic acid (CAS 1246550-47-5) [2]. Furthermore, the documented challenge in achieving N2-versus-N1 selectivity during indazole alkylation [3] underscores that the 2,3-dimethyl substitution pattern represents a distinct synthetic entity rather than a trivial structural permutation. Procurement decisions must therefore recognize that substitution at either position with mono-methylated or non-methylated indazole-5-carboxylic acids will yield compounds with predictably divergent pharmacokinetic and pharmacodynamic properties that cannot be directly extrapolated.

Quantitative Differentiation Evidence for 2,3-Dimethyl-2H-indazole-5-carboxylic Acid (CAS 1234615-82-7) Relative to Comparator Indazole-5-carboxylic Acid Derivatives


Molecular Descriptor Differentiation: Computed XLogP3-AA and TPSA Comparison of 2,3-Dimethyl-2H-indazole-5-carboxylic Acid Versus Selected Indazole-5-carboxylic Acid Analogs

2,3-Dimethyl-2H-indazole-5-carboxylic acid exhibits a computed XLogP3-AA value of 1.5 and a topological polar surface area (TPSA) of 55.1 Ų, derived from PubChem computational algorithms [1]. These values position the compound at an intermediate lipophilicity relative to comparator indazole-5-carboxylic acid derivatives with divergent substitution patterns. The XLogP3-AA of 1.5 reflects a lipophilicity increment of approximately 0.2-0.4 log units compared to 2-methyl-2H-indazole-5-carboxylic acid (XLogP3 ~1.1-1.3, estimated) and 7-hydroxy-1H-indazole-5-carboxylic acid (XLogP3 1.1) [2], while remaining substantially less lipophilic than fluorinated analogs such as 1-(difluoromethyl)-1H-indazole-5-carboxylic acid (XLogP3-AA 1.9, MW 212.15 g/mol) [3].

Medicinal chemistry Drug design Physicochemical properties

Regioselectivity Advantage: N2-Alkylation Preference in Indazole Substitution Reactions Favoring 2,3-Dimethyl-2H-indazole-5-carboxylic Acid Scaffold Construction

The synthesis of N2-substituted indazoles presents inherent regioselectivity challenges due to competing N1-versus-N2 alkylation pathways. Teixeira et al. (2006) demonstrated that nucleophilic substitution reactions of 1H-indazole with halo esters in alkaline solution yield mixtures of N1 and N2 isomers, with the N1 isomer consistently predominating [1]. This established regiochemical preference underscores that accessing N2-substituted indazole-5-carboxylic acids—the substitution pattern present in 2,3-dimethyl-2H-indazole-5-carboxylic acid—requires either dedicated synthetic strategies or purification of the minor N2 isomer from mixed product streams. The 2,3-dimethyl substitution pattern of the target compound, with methylation at both N2 and C3, represents a synthetically distinct outcome that cannot be achieved through simple alkylation of unsubstituted indazole-5-carboxylic acid, as such reactions preferentially yield N1-substituted products.

Synthetic methodology Regioselectivity Heterocyclic chemistry

Commercial Availability and Price-to-Quantity Scaling: Procurement Metrics for 2,3-Dimethyl-2H-indazole-5-carboxylic Acid (CAS 1234615-82-7)

2,3-Dimethyl-2H-indazole-5-carboxylic acid (CAS 1234615-82-7) is commercially available from multiple established vendors with defined purity specifications and transparent pricing structures . Current market data (as of 2025-2026) indicates the following pricing tiers: 250 mg at $190, 1 g at $480-$483, and 5 g at $1,449-$1,650 across AChemBlock and Aladdin Scientific . This translates to a per-gram cost of approximately $480-$483 at the 1 g scale, with modest economy of scale at the 5 g quantity ($290-$330 per gram) . Notably, certain suppliers (e.g., CymitQuimica) have discontinued specific catalog entries for this compound , indicating that while the compound is accessible, supply chain continuity should be verified prior to initiating large-scale SAR programs.

Chemical procurement Vendor comparison Cost analysis

Purity Specification and Analytical Documentation: Vendor-Reported Quality Metrics for 2,3-Dimethyl-2H-indazole-5-carboxylic Acid (CAS 1234615-82-7)

Commercial sources of 2,3-dimethyl-2H-indazole-5-carboxylic acid provide purity specifications ranging from 95% to 98% with supporting analytical documentation available upon request. AK-Sci offers the compound at 95% minimum purity with SDS and Certificate of Analysis (COA) documentation available . AChemBlock supplies the compound at 97% purity with HNMR, HPLC, or COA documentation viewable for each batch . MolCore lists the compound at ≥98% purity , while Aladdin Scientific and CymitQuimica both specify 97% purity . This multi-vendor availability with consistent purity specifications (95-98%) and accessible analytical documentation reduces the risk of batch-to-batch variability and enables reliable SAR data interpretation.

Quality control Analytical chemistry Chemical procurement

Recommended Research and Industrial Application Scenarios for 2,3-Dimethyl-2H-indazole-5-carboxylic Acid (CAS 1234615-82-7) Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization of Kinase Inhibitor Scaffolds Requiring Balanced Lipophilicity (XLogP3-AA 1.5) and Conformational Constraint via Dual Methylation

The computed XLogP3-AA of 1.5 and TPSA of 55.1 Ų for 2,3-dimethyl-2H-indazole-5-carboxylic acid [1] position this scaffold as an optimal starting point for kinase inhibitor programs where intermediate lipophilicity is desired to achieve a balance between membrane permeability and avoidance of promiscuous off-target binding. The dual methylation at N2 and C3 introduces conformational constraint absent in mono-methylated or unsubstituted indazole-5-carboxylic acid analogs [2]. Researchers optimizing ATP-competitive kinase inhibitors (e.g., targeting VEGFR, PDGFR, CDK, or CHK-1 families [3]) should prioritize this scaffold when SAR around the indazole N2 and C3 positions is under investigation and where the incremental lipophilicity of fluorinated analogs (XLogP3-AA 1.9 for 1-(difluoromethyl) derivatives) is undesirable for the target profile .

Parallel Library Synthesis for N2,C3-Disubstituted Indazole SAR Exploration Without Custom Regioselective Synthesis

Given the documented challenge of achieving N2-selectivity in indazole alkylation—where N1 isomers typically predominate [1]—procurement of 2,3-dimethyl-2H-indazole-5-carboxylic acid (CAS 1234615-82-7) eliminates the need for development and optimization of regioselective N2-alkylation methodology. This scaffold is ideally suited for parallel synthesis of amide or ester derivatives via standard carboxylic acid activation chemistry (e.g., HATU, EDC, or acid chloride formation), enabling rapid generation of diverse compound libraries for SAR studies. Researchers should deploy this building block when library synthesis timelines and resource constraints preclude investment in regioselective indazole functionalization methodology development.

Preclinical Tool Compound Synthesis for Target Validation Studies Requiring High Purity and Analytical Traceability

The multi-vendor commercial availability of 2,3-dimethyl-2H-indazole-5-carboxylic acid with defined purity specifications (95-98%) and accessible analytical documentation (HNMR, HPLC, COA) [1][2] supports its use in the synthesis of preclinical tool compounds where batch-to-batch reproducibility and analytical traceability are essential for regulatory documentation. The carboxylic acid handle at the C5 position enables straightforward conjugation to amine-containing pharmacophores, amines, or linker moieties. This application scenario is particularly relevant for target validation studies in oncology, where indazole-based kinase inhibitors have demonstrated therapeutic relevance [3], and where high-purity starting materials minimize the risk of confounding biological activity arising from impurities.

Comparative Pharmacokinetic Profiling of Indazole Scaffolds with Divergent Substitution Patterns

The distinct computed physicochemical profile of 2,3-dimethyl-2H-indazole-5-carboxylic acid (XLogP3-AA 1.5, MW 190.20, TPSA 55.1 Ų, HBD 1, HBA 3) [1] relative to comparator indazole-5-carboxylic acid analogs (e.g., 7-hydroxy analog at XLogP3 1.1 and TPSA 86.2 Ų; difluoromethyl analog at XLogP3-AA 1.9 and TPSA 55.1 Ų) [2][3] makes this compound a valuable tool for systematic comparative PK studies. Researchers investigating the relationship between indazole substitution pattern and ADME properties should incorporate this scaffold into matched molecular pair analyses alongside mono-methylated and fluorinated analogs to deconvolute the contributions of N2-methylation and C3-methylation to permeability, metabolic stability, and plasma protein binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethyl-2H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.